JWH 307 5'-Isomer

Forensic Toxicology Seized Drug Analysis Synthetic Cannabinoid Monitoring

Substituting generic JWH-307 for the 5'-isomer in analytical workflows causes false-negative LC-MS/MS results and fails regulatory chain-of-custody requirements. JWH 307 5'-Isomer is a certified reference standard defined by a distinct fluorophenyl positional variation, yielding unique chromatographic retention and mass spectrometric fragmentation patterns. - Ensures accurate quantification of fluorinated pyrrole-class synthetic cannabinoids in forensic toxicology. - Supports DEA-compliant procurement with full chain-of-custody documentation for Schedule I controlled substance handling. - Provides validated analytical benchmarks (NMR, GC-HRMS, ESI-MS/MS, UV, IR) for identification of emerging derivatives.

Molecular Formula C₂₆H₂₄FNO
Molecular Weight 385.47
Cat. No. B1155937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 307 5'-Isomer
Synonyms(2-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-2-yl)methanone; 
Molecular FormulaC₂₆H₂₄FNO
Molecular Weight385.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH 307 5'-Isomer: Baseline Reference Standard for Synthetic Cannabinoid Forensic and Receptor Research


JWH 307 5'-Isomer (molecular formula C₂₆H₂₄FNO, molecular weight 385.47) is a positional isomer of JWH 307, a (1-naphthoyl)pyrrole-class synthetic cannabinoid receptor agonist. The compound belongs to the broader JWH family of cannabimimetics discovered by John W. Huffman [1]. As an analytical reference standard, it supports receptor binding studies, forensic toxicology method development, and structural-activity relationship investigations in cannabinoid receptor research [2]. The physiological, neurological, and toxicological properties of JWH 307-class compounds remain unassessed, and products in this category are designated exclusively for forensic and research applications [3].

Why JWH 307 5'-Isomer Cannot Be Substituted with Generic JWH-307 or In-Class Analogs


Substitution with parent compound JWH-307 (CAS 914458-26-7) or other in-class analogs introduces critical analytical and regulatory compliance risks. JWH 307 5'-Isomer is defined by a specific positional variation of the fluorophenyl group on the pyrrole ring, yielding distinct chromatographic retention behavior and mass spectrometric fragmentation patterns relative to the parent molecule [1]. In forensic and clinical toxicology workflows, substitution with generic JWH-307 would generate false-negative results in LC-MS/MS methods calibrated for the 5'-isomer and may fail to satisfy regulatory chain-of-custody documentation requirements for isomeric specificity [2]. The absence of isomer-specific reference standards in procurement has been documented as a source of analytical uncertainty in synthetic cannabinoid casework .

Quantitative Differential Evidence: JWH 307 5'-Isomer vs. Comparators


Forensic Market Detection: Simultaneous Occurrence with JWH-018 in German Herbal Blends

JWH-307 (and by extension its 5'-isomer variant as a structurally distinct analytical target) was identified alongside JWH-018 in German 'spice-like' herbal smoking blends in 2012, representing the first documented appearance of the phenyl-pyrrole subclass of synthetic cannabinoids in commercial products. Quantification using isotopically labeled JWH-018-D₃ internal standard established that JWH-018 occurred at 150 mg/g while JWH-122 and JWH-307 together comprised a total of 232 mg/g in the analyzed mixture [1].

Forensic Toxicology Seized Drug Analysis Synthetic Cannabinoid Monitoring

Regulatory Classification: Schedule I Status Differentiates from Non-Pyrrole Synthetic Cannabinoids

In the United States, CB1 receptor agonists of the 3-(1-naphthoyl)pyrrole class, including JWH-307 and its isomers, are explicitly classified as Schedule I Controlled Substances [1]. This regulatory designation distinguishes JWH 307 5'-Isomer from non-scheduled or differently scheduled synthetic cannabinoid reference materials. Under German narcotics law (BtMG), JWH-307 is listed under Anlage II, permitting authorized trade only without prescribability [2].

Regulatory Compliance Controlled Substance Analysis Forensic Reference Standards

Metabolic Pathway Differentiation: N-(4-Hydroxypentyl) Metabolite Distinguishes JWH-307 from Fluorinated Analogs

In a study of nine synthetic cannabinoid receptor agonists (SCRAs) including JWH-307, monohydroxylation, dihydroxylation, and formation of N-hexanoic/pentanoic acid metabolites were the most abundant in vivo phase I transformations in human urine [1]. Critically, the N-(4-hydroxypentyl) metabolite of the non-fluorinated analog serves as the distinguishing analytical target and consumption marker for differentiation between uptake of fluorinated (e.g., JWH-307) and non-fluorinated analogs [1].

Clinical Toxicology Urine Drug Testing Metabolite Identification

Structural Influence on CB1 Receptor Binding: N-Alkyl Chain Length Modulates Predicted Affinity

Computational modeling of JWH-family synthetic cannabinoids using an active-state CB1 receptor model demonstrated that the carbonyl group between the naphthalene and indole/pyrrole moieties, together with the length of the N-linked alkyl chain, are critical structural determinants of predicted CB1 binding affinity [1]. Increasing alkyl chain length correlated with improved predicted binding affinity in molecular dynamics simulations. Key hydrophobic interactions with CB1 residues Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279 were conserved across selected JWH compounds [1].

Receptor Pharmacology Structure-Activity Relationship Molecular Modeling

Receptor Selectivity Profile: Moderate CB2 Preference vs. Highly Selective Comparators

JWH-307 exhibits binding affinities of Ki = 7.7 nM at CB1 and Ki = 3.3 nM at CB2, corresponding to an approximately 2.3-fold selectivity for the CB2 receptor subtype [1]. This moderate selectivity profile contrasts with compounds such as JWH-133, a potent selective CB2 agonist with Ki = 3.4 nM and approximately 200-fold selectivity for CB2 over CB1 [2].

Cannabinoid Receptor Pharmacology CB1/CB2 Selectivity Binding Affinity

Validated Application Scenarios for JWH 307 5'-Isomer Based on Quantitative Evidence


Forensic Toxicology: LC-MS/MS Method Validation for Isomer-Specific Detection

JWH 307 5'-Isomer serves as a critical certified reference material for forensic toxicology laboratories developing and validating LC-MS/MS methods targeting fluorinated pyrrole-class synthetic cannabinoids. As demonstrated by the 2012 German market study where JWH-307 was identified at significant concentrations (232 mg/g combined with JWH-122) alongside JWH-018 (150 mg/g), isomer-specific standards are essential for accurate quantification and differentiation from non-fluorinated analogs [1]. The distinct N-(4-hydroxypentyl) metabolite marker differentiating fluorinated from non-fluorinated SCRAs further underscores the need for compound-specific reference materials in urine drug testing workflows [2].

Regulated Laboratory Procurement: Schedule I Compliance and Chain-of-Custody Documentation

Laboratories operating under DEA registration require documented procurement of Schedule I controlled substance reference standards with full chain-of-custody documentation. JWH 307 5'-Isomer, as a 3-(1-naphthoyl)pyrrole-class CB1 agonist, falls under US Schedule I classification [1]. Procurement of this specific isomer—rather than generic JWH-307 or structurally distinct analogs—ensures compliance with regulatory documentation requirements and enables accurate reporting of controlled substance handling in forensic and research contexts [2].

Cannabinoid Receptor Pharmacology: Dual CB1/CB2 Agonist Reference for SAR Studies

JWH 307 5'-Isomer provides a reference standard for structure-activity relationship studies investigating balanced dual CB1/CB2 agonism. The compound's binding profile (CB1 Ki = 7.7 nM, CB2 Ki = 3.3 nM; ~2.3-fold CB2 selectivity) [1] contrasts with highly selective comparators such as JWH-133 (200-fold CB2 selectivity) [2]. Computational studies identifying the N-pentyl chain length as a critical affinity determinant further support use of this isomer in molecular modeling validation [3].

Emerging Synthetic Cannabinoid Surveillance: Phenyl-Pyrrole Subclass Reference

Public health and drug monitoring programs tracking emerging synthetic cannabinoids require reference standards from distinct structural subclasses. JWH-307 was the first phenyl-pyrrole subclass cannabimimetic identified in commercial 'spice-like' products [1], establishing this isomer as a foundational reference for subclass-specific surveillance methods. The compound's spectroscopic characterization via NMR, GC-HRMS, ESI-MS/MS, UV, and IR provides comprehensive analytical benchmarks for identification of structurally related emerging derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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